3-chloro-4-methyl-5-propyl-4H-1,2,4-triazole
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Overview
Description
3-chloro-4-methyl-5-propyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Mechanism of Action
Target of Action
1,2,4-Triazoles are a class of compounds known for their diverse biological activities. They can interact with various biological targets, including enzymes and receptors, depending on their specific structures and functional groups .
Mode of Action
The mode of action of 1,2,4-triazoles can vary widely. Some triazoles inhibit the function of certain enzymes, while others may act as agonists or antagonists at various receptors
Biochemical Pathways
1,2,4-Triazoles can affect multiple biochemical pathways depending on their specific targets. For example, some triazoles have antiviral activity and can interfere with viral replication pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1,2,4-triazoles can vary depending on their specific structures. Some triazoles are well absorbed and widely distributed in the body, while others may be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of 1,2,4-triazoles can vary widely depending on their specific targets and mode of action. Some triazoles have antimicrobial activity and can kill or inhibit the growth of bacteria and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-methyl-5-propyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with suitable alkylating agents, followed by chlorination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process often includes steps such as alkylation, cyclization, and chlorination, followed by purification to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-chloro-4-methyl-5-propyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
3-chloro-4-methyl-5-propyl-4H-1,2,4-triazole has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of various drugs with antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound is explored for its potential use in agrochemicals, such as herbicides and fungicides.
Materials Science: It is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability
Comparison with Similar Compounds
- 3-chloro-4-methyl-5-ethyl-4H-1,2,4-triazole
- 3-chloro-4-methyl-5-butyl-4H-1,2,4-triazole
- 3-chloro-4-methyl-5-isopropyl-4H-1,2,4-triazole
Uniqueness: 3-chloro-4-methyl-5-propyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-chloro-4-methyl-5-propyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-3-4-5-8-9-6(7)10(5)2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBMDKMULWTQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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